Carteolol Hydrochloride is a synthetic quinolinone derivative classified as a non-selective β-adrenergic receptor blocking agent. [, ] It exhibits affinity for both β-1 and β-2 adrenergic receptors. [, , ] This compound is widely employed in scientific research to investigate its effects on various biological systems and processes. [, , , , , , , , , , ]
The crystal structure of Carteolol Hydrochloride has been determined using X-ray diffraction analysis. [] Key features of its molecular structure include:
Carteolol hydrochloride is classified as a beta-adrenergic antagonist and falls under the category of ophthalmic medications. It is recognized for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye. The compound was patented in 1972 and received approval for medical use in 1980 . Its IUPAC name is 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydroquinolin-2-one, with a molecular formula of and a molar mass of approximately 292.379 g/mol .
The synthesis of carteolol hydrochloride involves several key steps that utilize various reagents and solvents to optimize yield and purity. Notably, one method employs N-bromosuccinimide as a reagent in a reaction medium that can include low-toxicity solvents like cyclohexane. The reaction conditions are critical; for instance, using chloroform instead of cyclohexane leads to lower yields and purities .
Carteolol hydrochloride participates in several chemical reactions primarily related to its synthesis and degradation. Key reactions include:
The stability of carteolol hydrochloride can be influenced by pH levels, temperature, and light exposure, which are critical factors during formulation development .
Carteolol functions primarily as a non-selective beta-adrenergic antagonist. Its mechanism of action involves:
Pharmacokinetics studies indicate that carteolol has an elimination half-life ranging from 6 to 8 hours, with approximately 50% to 70% excreted via urine .
Carteolol hydrochloride exhibits several notable physical and chemical properties:
These properties influence its pharmacological profile and therapeutic applications.
Carteolol hydrochloride is primarily used in ophthalmology as an effective treatment for:
Additionally, due to its beta-blocking properties, it may have potential applications in treating other cardiovascular conditions such as hypertension or arrhythmias .
Carteolol hydrochloride is a non-selective β-adrenergic antagonist that competitively blocks both β₁ (cardiac) and β₂ (pulmonary/vascular) adrenoceptors. Its binding affinity (pKi = 8.5–9.0) is approximately 10-fold higher than propranolol, positioning it as a potent beta-blocker [1] [3] [5]. Unlike classical antagonists like timolol, carteolol exhibits significant intrinsic sympathomimetic activity (ISA) due to its partial agonist properties. This enables weak activation of β-adrenoceptors (15–25% of maximal isoprenaline response) while preventing full activation by endogenous catecholamines [1] [7].
ISA confers unique functional outcomes:
Table 1: Receptor Binding Profile of Carteolol Hydrochloride [1] [3] [5]
Receptor Type | Affinity (Ki) | Functional Effect | Clinical Relevance |
---|---|---|---|
β₁-Adrenoceptor | 3.2 nM | Antagonism + weak partial agonism | Reduced cardiac side effects |
β₂-Adrenoceptor | 5.6 nM | Antagonism + weak partial agonism | Bronchospasm risk mitigation |
β₃-Adrenoceptor | >10,000 nM | Negligible interaction | No metabolic interference |
Carteolol’s partial agonism at cardiac β₁-receptors demonstrates tissue-specific functional selectivity. In guinea pig atrial preparations, it elicits only 30–40% of the maximal chronotropic response induced by full agonists like isoprenaline [7]. This "nonconventional partial agonism" arises from selective activation of a subpopulation of β₁-adrenoceptors termed "H-sites" (high-affinity conformation), while avoiding overstimulation of "L-sites" (low-affinity conformation) [7].
Cardiovascular implications include:
Table 2: Functional Cardiac Effects of Partial vs. Full Beta-Blockers [1] [7]
Parameter | Carteolol (Partial Agonist) | Timolol (Full Antagonist) | Xamoterol (Full Agonist) |
---|---|---|---|
Resting HR Reduction | 10–15% | 25–30% | 0% (increase) |
Peak Exercise HR | 22% reduction | 35% reduction | Not applicable |
Inotropy (atria) | +12% from baseline | −18% from baseline | +85% from baseline |
cAMP Production | Mild inhibition | Complete inhibition | Stimulation |
Carteolol exhibits clinically significant off-target interactions with serotonin receptors. Radioligand binding assays reveal:
This receptor profile modulates auditory and motivational pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7